Vinylcyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73919. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

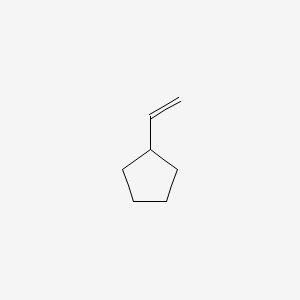

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFDCLMNVWHSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30229-22-2 | |

| Record name | Cyclopentane, ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30229-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70190861 | |

| Record name | Vinylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3742-34-5 | |

| Record name | Vinylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3742-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinylcyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCH96UG6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Vinylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core chemical and physical properties of vinylcyclopentane (CAS No: 3742-34-5). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development. The guide summarizes key physicochemical data, outlines standard experimental protocols for their determination, and presents spectroscopic information and safety considerations.

Chemical Identity and Structure

This compound, also known as ethenylcyclopentane or cyclopentylethylene, is a cycloalkane derivative.[1] Its structure consists of a five-membered cyclopentane ring attached to a vinyl group.

| Identifier | Value |

| Chemical Name | This compound[2] |

| Synonyms | Ethenylcyclopentane, Cyclopentylethylene[1] |

| CAS Number | 3742-34-5[1] |

| Molecular Formula | C₇H₁₂[1][3] |

| Molecular Weight | 96.17 g/mol [3][4][5] |

| Canonical SMILES | C=CC1CCCC1[5][6] |

| InChI Key | BEFDCLMNVWHSGT-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, application in synthesis, and for purification processes.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2][7][8] |

| Boiling Point | 97 °C (at 760 mmHg) | [5][8] |

| 98.1 °C (at 760 mmHg) | [2][9] | |

| Melting Point | -126.5 °C | [2][7][8][9] |

| Density | 0.704 g/mL (at 25 °C) | [5][8] |

| 0.877 g/cm³ | [2][9] | |

| Refractive Index | n20/D 1.436 | [5][8] |

| Flash Point | 10 °C / 50 °F (closed cup) | [2][5][8] |

| Vapor Pressure | 46.4 mmHg (at 25 °C) | [2][7] |

| Solubility | Soluble in methanol; insoluble in water. | [2][8][10] |

| LogP (Octanol/Water Partition Coeff.) | 3.1 / 3.3 | [4][6][11] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (=CH- and =CH₂) in the olefinic region (typically 4.5-6.5 ppm) and signals for the cyclopentyl protons in the aliphatic region (typically 1.0-2.5 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the cyclopentane ring.[12]

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of specific functional groups.[12][13] Key expected absorptions include C=C stretching vibrations for the vinyl group (around 1640 cm⁻¹) and C-H stretching from both the vinyl (=C-H) and cyclopentyl (C-H) groups at approximately 3080 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[12][14]

-

Mass Spectrometry : This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.[12][13] The NIST WebBook provides reference mass spectrum data for this compound.[15]

Reactivity and Safety

This compound is a highly flammable liquid and vapor.[4]

-

Hazards : It is classified as a Flammable Liquid, Category 2.[5] The primary hazard is flammability.[4]

-

Reactivity : The vinyl group makes it susceptible to addition reactions (e.g., hydrogenation, halogenation) and polymerization. It may react with strong oxidizing agents.[10]

-

Storage : It should be stored in a cool, well-ventilated area away from sources of ignition, typically at 2-8°C.[5][8] Precautionary measures against static discharge should be taken.[7]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are based on standard organic chemistry laboratory techniques.

A. Determination of Boiling Point by Distillation

This method is suitable for determining the boiling point of a liquid sample at atmospheric pressure.

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : Place a sample of this compound (e.g., 10-20 mL) and a few boiling chips into the round-bottom flask.

-

Heating : Gently heat the flask using a heating mantle.

-

Measurement : The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation with a consistent drip rate into the receiving flask.

B. Determination of Density using a Pycnometer

A pycnometer (specific gravity bottle) is used for precise density measurements.

-

Calibration : Clean, dry, and weigh the empty pycnometer (m₁). Fill it with deionized water and place it in a constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium. Record the weight of the pycnometer filled with water (m₂).

-

Sample Measurement : Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same constant temperature, and weigh it (m₃).

-

Calculation : The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

C. Spectroscopic Analysis (General Procedures)

-

NMR Spectroscopy :

-

Sample Preparation : Dissolve a small amount of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Standard pulse programs are used for data collection.[12]

-

-

IR Spectroscopy :

-

Sample Preparation : As this compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.

-

Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.[14]

-

Visualizations

The following diagrams illustrate the relationships between the structure and properties of this compound and a typical experimental workflow for its characterization.

Caption: Logical relationship between structure and properties.

Caption: General experimental workflow for characterization.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H12 | CID 77345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 乙烯基环戊烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 3742-34-5 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | Manufacturer & Supplier [industrochem.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound [webbook.nist.gov]

- 14. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. This compound [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Vinylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane is a cycloalkane derivative with a vinyl substituent, making it a molecule of interest in various chemical syntheses and material science applications. Understanding its structural properties through nuclear magnetic resonance (NMR) spectroscopy is crucial for its characterization and for predicting its reactivity. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a standardized experimental protocol for NMR analysis of liquid samples, and a structural diagram for clear atom-to-signal correlation.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound shows distinct signals for the vinyl and cyclopentyl protons. The chemical shifts are influenced by the electronic environment of each proton. The vinyl protons are expected in the downfield region due to the sp² hybridization of the carbons, while the cyclopentyl protons are in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 5.78 | ddd | J = 17.0, 10.2, 8.5 |

| H2a | 4.92 | d | J = 17.0 |

| H2b | 4.87 | d | J = 10.2 |

| H3 | 2.45 | m | |

| H4a, H8a | 1.75 | m | |

| H4b, H8b | 1.25 | m | |

| H5a, H7a | 1.65 | m | |

| H5b, H7b | 1.55 | m | |

| H6 | 1.50 | m |

ddd = doublet of doublets of doublets, d = doublet, m = multiplet

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The sp² hybridized carbons of the vinyl group are expected to resonate at a lower field compared to the sp³ hybridized carbons of the cyclopentane ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C1 | 143.5 |

| C2 | 112.0 |

| C3 | 45.0 |

| C4, C8 | 32.5 |

| C5, C7 | 25.5 |

| C6 | - |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg may be required.

-

Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Procedure:

-

Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent containing TMS in a clean, dry vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Locking: Tune the probe to the appropriate nucleus (¹H or ¹³C) and lock the spectrometer onto the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity and resolution. This can be done manually or automatically.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of this compound Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the atom numbering used for the NMR signal assignments in the tables above.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Vinylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of vinylcyclopentane. The document details the primary fragmentation pathways under electron ionization (EI) and presents the corresponding mass spectral data. Experimental protocols and visual diagrams are included to offer a thorough understanding of the molecule's behavior in a mass spectrometer, aiding in its identification and structural elucidation.

Introduction

This compound (C₅H₉CH=CH₂), with a molecular weight of 96.17 g/mol , is a cyclic hydrocarbon containing a vinyl functional group.[1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its unambiguous identification in complex mixtures, which is a common requirement in various fields, including petrochemical analysis, environmental screening, and as a reference standard in drug development processes. This guide focuses on the fragmentation behavior of this compound when subjected to electron ionization (EI), a common and robust ionization technique.[4][5]

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and the relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Lost |

| 96 | 15 | [C₇H₁₂]⁺• (Molecular Ion) | - |

| 81 | 35 | [C₆H₉]⁺ | •CH₃ |

| 68 | 80 | [C₅H₈]⁺• | C₂H₄ (Ethene) |

| 67 | 100 | [C₅H₇]⁺ | •C₂H₅ (Ethyl Radical) |

| 54 | 45 | [C₄H₆]⁺• | C₃H₆ (Propene) |

| 41 | 70 | [C₃H₅]⁺ | C₄H₇ |

| 39 | 55 | [C₃H₃]⁺ | C₄H₉ |

| 27 | 40 | [C₂H₃]⁺ | C₅H₉ |

Table 1: Prominent peaks in the electron ionization mass spectrum of this compound.

Fragmentation Pathway and Mechanism

The fragmentation of the this compound molecular ion ([C₇H₁₂]⁺•) upon electron ionization is governed by the cleavage of bonds to form stable carbocations and radical species. The most probable fragmentation pathways are outlined below and visualized in the accompanying diagram.

The molecular ion (m/z 96) is formed by the removal of an electron from the this compound molecule. While observable, it is not the most abundant peak, which is common for aliphatic and alicyclic compounds that readily undergo fragmentation.

One of the most significant fragmentation pathways involves the loss of an ethyl radical (•C₂H₅), leading to the formation of the base peak at m/z 67 ([C₅H₇]⁺). This is a highly stable cyclopentenyl cation.

Another prominent fragmentation involves a retro-Diels-Alder-type rearrangement, leading to the expulsion of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 68 ([C₅H₈]⁺•).

Other notable fragmentations include:

-

Loss of a methyl radical (•CH₃): This results in the formation of a cation at m/z 81 ([C₆H₉]⁺).

-

Ring-opening and subsequent cleavages: The cyclopentane ring can open to form a linear radical cation, which then undergoes further fragmentation to produce smaller ions such as m/z 54 ([C₄H₆]⁺•), m/z 41 ([C₃H₅]⁺, the allyl cation), and m/z 27 ([C₂H₃]⁺).

The following Graphviz diagram illustrates the primary fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound under electron ionization.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a detailed methodology for such an analysis.

Sample Preparation

For a standard analysis, a dilute solution of this compound is prepared in a volatile organic solvent like hexane or dichloromethane. A typical concentration is around 10 µg/mL.[6] The solution should be free of particulate matter to prevent contamination of the GC inlet and column.[6][7]

Gas Chromatography (GC) Parameters

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is suitable for the separation of hydrocarbons.[8]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.[8]

-

Injector Temperature: The injector temperature is typically set to 250 °C.[8]

-

Oven Temperature Program: A temperature program is employed to ensure good separation and peak shape. A representative program starts at 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, which is then held for a few minutes.[8]

-

Injection Volume: 1 µL of the prepared sample is injected, often in splitless mode for trace analysis or with an appropriate split ratio for more concentrated samples.[6]

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI) is the standard method.[8]

-

Ionization Energy: The electron energy is set to a standard value of 70 eV to ensure consistent fragmentation patterns that are comparable to library spectra.[4][8]

-

Mass Range: The mass analyzer is set to scan a mass range that includes the molecular ion and expected fragments, for example, m/z 25-200.

-

Ion Source Temperature: The ion source temperature is typically maintained at around 230 °C.

-

Quadrupole Temperature: The quadrupole temperature is often set to approximately 150 °C.

The following diagram outlines the general experimental workflow for the GC-MS analysis of this compound.

Caption: General experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is well-defined, with a characteristic base peak at m/z 67 and other significant fragments at m/z 96, 81, 68, 54, and 41. This in-depth guide, including the tabulated spectral data, elucidation of fragmentation pathways, and detailed experimental protocols, provides a valuable resource for researchers, scientists, and drug development professionals for the confident identification and characterization of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Vinylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of vinylcyclopentane. It details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and outlines a standard experimental protocol for obtaining an IR spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize vibrational spectroscopy for molecular characterization.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. The resulting IR spectrum is a unique fingerprint of the molecule.

This compound (C₇H₁₂) is a cycloalkane bearing a vinyl substituent. Its IR spectrum is characterized by absorption bands arising from the vibrations of both the cyclopentane ring and the vinyl group. Key spectral features include C-H stretching vibrations for both sp² and sp³ hybridized carbons, the C=C stretching of the vinyl group, and various bending and deformation modes.

Quantitative Infrared Absorption Data for this compound

The principal infrared absorption bands for this compound are summarized in the table below. This data has been compiled from spectral information available in public databases such as the NIST Chemistry WebBook.[1][2][3] The intensity of the absorption bands is described qualitatively as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3079 | m | =C-H stretch (vinyl group)[4] |

| ~2960 | s | C-H stretch (cyclopentane ring)[4][5] |

| ~2870 | s | C-H stretch (cyclopentane ring)[4][5] |

| ~1642 | m | C=C stretch (vinyl group)[4][6] |

| ~1450 | m | CH₂ scissoring (cyclopentane ring)[5] |

| ~995 | s | =C-H bend (out-of-plane) |

| ~910 | s | =C-H bend (out-of-plane) |

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy for the analysis of liquid and solid samples.[7][8] It is a non-destructive method that requires minimal sample preparation.

Materials and Instrumentation

-

Sample: this compound (liquid)

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Cleaning Supplies: Solvent (e.g., isopropanol or ethanol), lint-free wipes.

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The FTIR spectrometer will pass an infrared beam through the ATR crystal. An evanescent wave will penetrate a short distance into the sample, and the absorbed radiation is measured by the detector.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to known values.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining an IR spectrum of a liquid sample using ATR-FTIR spectroscopy.

Caption: ATR-FTIR Experimental Workflow

Correlation of IR Bands and Molecular Vibrations

This diagram illustrates the logical relationship between the key structural components of this compound and their characteristic infrared absorption bands.

Caption: this compound: IR Absorption Correlation

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

Thermochemical Data for Vinylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for vinylcyclopentane, with a focus on its enthalpy of formation. The information presented is collated from key experimental studies and provides a basis for understanding the energetic properties of this cyclic alkene. This document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate thermochemical data for modeling and process design.

Quantitative Thermochemical Data

The experimentally determined thermochemical data for this compound are summarized in the tables below. These values are crucial for chemical process design, reaction modeling, and understanding the stability of the molecule.

Table 1: Enthalpy of Formation and Combustion of this compound (Liquid Phase)

| Thermochemical Quantity | Value (kJ/mol) | Method | Reference |

| Enthalpy of Formation (ΔfH°liquid) | -34.8 ± 1.1 | Combustion Calorimetry (Ccb) | Labbauf and Rossini, 1961[1]; Reanalyzed by Cox and Pilcher, 1970[1] |

| Enthalpy of Combustion (ΔcH°liquid) | -4434.7 ± 1.0 | Combustion Calorimetry (Ccb) | Labbauf and Rossini, 1961[1]; Reanalyzed by Cox and Pilcher, 1970[1] |

Note: The original value for the enthalpy of formation reported by Labbauf and Rossini was -33.5 ± 1.1 kJ/mol, and for the enthalpy of combustion was -4436.2 ± 1.0 kJ/mol. The values presented here are the reanalyzed data by Cox and Pilcher.[1]

Table 2: Enthalpy of Hydrogenation of this compound

| Reaction | Enthalpy of Reaction (ΔrH°) (kJ/mol) | Method | Solvent | Reference |

| This compound (l) + H2 (g) → Ethylcyclopentane (l) | -119. ± 0.8 | Catalytic Hydrogenation Calorimetry (Chyd) | Hydrocarbon | Rogers and McLafferty, 1971[2] |

Experimental Protocols

A thorough understanding of the experimental methodologies is paramount for assessing the quality and reliability of the thermochemical data. The following sections detail the protocols employed in the key studies cited.

Combustion Calorimetry (Labbauf and Rossini, 1961)

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a "bomb."

-

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atmospheres. A small, known amount of water is usually added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is placed in a calorimeter, which is a container of a known mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature change. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings.

-

Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion of the sample and the fuse wire raises the temperature of the bomb, the water, and the calorimeter components. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (the "energy equivalent") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the energy equivalent of the calorimeter.

-

Corrections: Several corrections are applied to the raw data to obtain the standard enthalpy of combustion. These include corrections for the heat of combustion of the fuse wire, the formation of nitric acid from residual nitrogen in the bomb, and the "Washburn corrections" which account for the deviation of the reactants and products from their standard states.

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products, carbon dioxide (CO2) and water (H2O).

Hydrogenation Calorimetry (Rogers and McLafferty, 1971)

The enthalpy of hydrogenation of this compound was measured using a newly designed hydrogen calorimeter. The key features of the experimental protocol are as follows:

-

Calorimeter Design: The experiment utilized a calorimeter specifically designed for measuring the heat of hydrogenation of small liquid samples.

-

Catalyst and Solvent: The hydrogenation reaction was carried out in a hydrocarbon solvent using a catalyst, which is essential for the reaction to proceed at a measurable rate under mild conditions.

-

Reaction Procedure: A known amount of this compound was introduced into the calorimeter containing the solvent and the catalyst. The system was then saturated with hydrogen gas. The hydrogenation reaction was initiated, and the heat evolved was measured by monitoring the temperature change of the calorimeter system.

-

Calculation of Enthalpy of Hydrogenation: The enthalpy of hydrogenation was determined from the measured heat evolved and the number of moles of this compound that reacted.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the enthalpy of formation of molecules. While specific computational studies on this compound are not widely reported, modern computational methods can be applied to calculate its thermochemical properties with high accuracy.

Commonly used methods include:

-

Ab initio methods: High-level ab initio methods, such as the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods, can provide highly accurate enthalpies of formation, often approaching "chemical accuracy" (typically within 1-2 kcal/mol or 4-8 kJ/mol of experimental values).

-

Density Functional Theory (DFT): DFT methods, particularly with modern functionals, offer a good balance between computational cost and accuracy for calculating thermochemical properties of organic molecules.

These computational approaches typically involve calculating the total electronic energy of the molecule and then using this information in conjunction with experimental or calculated enthalpies of formation of reference compounds to derive the enthalpy of formation of the target molecule through isodesmic or other balanced reactions.

Visualizations

Relationship between Enthalpy of Combustion and Formation

The relationship between the standard enthalpy of combustion (ΔcH°) and the standard enthalpy of formation (ΔfH°) of this compound can be visualized using a thermodynamic cycle based on Hess's Law. The diagram below illustrates this relationship.

Caption: Thermodynamic cycle illustrating Hess's Law for the combustion of this compound.

References

An In-depth Technical Guide to the Physical Properties of Vinylcyclopentane

This technical guide provides a comprehensive overview of the key physical properties of vinylcyclopentane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and detailed experimental methodologies.

Core Physical Properties of this compound

This compound (C₅H₉CH=CH₂) is a colorless liquid utilized in the synthesis of polymers and as a solvent.[1] Accurate knowledge of its physical properties is crucial for its application and for the design of chemical processes. The boiling point and density are fundamental parameters for handling, purification, and reaction setup.

Data Summary

The physical properties of this compound are summarized in the table below. It is important to note the variability in reported density values, which may be attributable to different experimental conditions or sample purity.

| Physical Property | Value | Conditions |

| Boiling Point | 97 °C | at 760 mmHg (lit.)[2][3][4][5] |

| 98.1 °C | at 760 mmHg[1] | |

| 376 ± 20 K | Averaged value[6] | |

| Density | 0.704 g/mL | at 25 °C (lit.)[2][3][4][5][7] |

| 0.877 g/mL | Not specified[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] Common methods for its determination include the Thiele tube method and simple distillation.

Thiele Tube Method: This microscale method is advantageous as it requires a small sample volume.

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[9][10]

Simple Distillation Method: This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.

-

Apparatus Setup: A distillation flask is charged with at least 5 mL of this compound and a few boiling chips.[8][9] The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The distillation flask is heated gently.

-

Measurement: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize. This constant temperature is recorded as the boiling point of the liquid.[8][11] It is also advisable to record the atmospheric pressure as the boiling point is pressure-dependent.[8]

Determination of Density

Density is defined as the mass of a substance per unit volume.[12] For liquids like this compound, the pycnometer method is a precise technique for density determination.

Pycnometer Method:

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube) is accurately weighed on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid that emerges from the capillary is wiped off the exterior. The filled pycnometer is then weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The mass of the pycnometer filled with the reference liquid is measured. The volume of the pycnometer can then be calculated using the known density of the reference liquid.

-

Calculation: The density of this compound is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[13]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. Page loading... [guidechem.com]

- 2. 乙烯基环戊烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 3742-34-5 [m.chemicalbook.com]

- 4. This compound 99 3742-34-5 [sigmaaldrich.com]

- 5. This compound | 3742-34-5 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vernier.com [vernier.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. mt.com [mt.com]

An In-depth Technical Guide to the Acid-Catalyzed Hydration of Vinylcyclopentane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the acid-catalyzed hydration of vinylcyclopentane. This reaction is a classic example of electrophilic addition to an alkene, notable for the significant carbocation rearrangement that dictates the final product distribution. The process involves the protonation of the vinyl group, leading to a secondary carbocation that undergoes a rapid, energetically favorable ring expansion to a more stable tertiary carbocation. Subsequent nucleophilic attack by water and deprotonation yield the final alcohol products. This document details the underlying reaction mechanism, presents relevant physicochemical and spectroscopic data, outlines a representative experimental protocol, and provides visualizations of the reaction pathways.

Reaction Mechanism

The acid-catalyzed hydration of this compound proceeds through a multi-step mechanism involving carbocation intermediates. The reaction is initiated by the protonation of the alkene, follows Markovnikov's rule, and is characterized by a significant carbocation rearrangement.

Step 1: Protonation of the Alkene The reaction begins with the electrophilic attack of a hydronium ion (H₃O⁺), formed from the acid catalyst in water, on the π-bond of the vinyl group. The proton adds to the terminal carbon of the double bond, which is the less substituted carbon, in accordance with Markovnikov's rule. This regioselectivity ensures the formation of the more stable carbocation on the adjacent, secondary carbon. This step is the rate-determining step of the overall reaction.[1]

Step 2: Carbocation Rearrangement (Ring Expansion) The initially formed secondary carbocation is relatively unstable. It undergoes a rapid 1,2-alkyl shift, which in this case manifests as a ring expansion.[2] A carbon-carbon bond from the cyclopentane ring migrates to the positively charged carbon. This rearrangement is energetically favorable as it transforms the secondary carbocation into a more stable tertiary carbocation. Furthermore, it relieves some of the ring strain by converting the five-membered cyclopentane ring into a six-membered cyclohexane ring.[3]

Step 3: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the tertiary carbocation. This results in the formation of a protonated alcohol, specifically an oxonium ion.

Step 4: Deprotonation In the final step, a water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst (H₃O⁺) and yields the final alcohol product. The major product resulting from the ring-expansion pathway is 1-methylcyclohexanol. A minor product, 1-ethylcyclopentanol, is formed if water attacks the initial secondary carbocation before rearrangement can occur.[1]

Mechanistic Pathways

The overall transformation can be visualized as two competing pathways originating from the initial carbocation intermediate.

Caption: Competing pathways in the hydration of this compound.

Detailed Reaction Steps

The following diagram illustrates the flow of electrons and structural changes for the major pathway involving ring expansion.

Caption: Step-by-step mechanism for the major product formation.

Data Presentation

Table 1: Physicochemical Properties of 1-Ethylcyclopentanol

| Property | Value | Reference |

| CAS Number | 1462-96-0 | [4][5] |

| Molecular Formula | C₇H₁₄O | [4][6] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| Boiling Point | 153-154 °C | [5] |

| Density | 0.909 g/mL at 25 °C | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

Table 2: Spectroscopic Data for 1-Ethylcyclopentanol

| Technique | Data |

| ¹H NMR (CDCl₃) | Data not fully available in searched literature. |

| ¹³C NMR (CDCl₃) | Data not fully available in searched literature. |

| IR | Data not fully available in searched literature. |

Table 3: Representative Kinetic Data for Acid-Catalyzed Alkene Hydration

Note: The following data is for the acid-catalyzed hydration of cyclopentene and is provided for comparative context, as specific kinetic data for this compound is not available in the cited literature.

| Temperature (K) | Acid Conc. (mol dm⁻³) | Rate Constant, k₁ (10⁻⁴ s⁻¹) |

|---|---|---|

| 283.2 | 5.96 | 0.322 |

| 293.2 | 5.96 | 1.205 |

| 298.2 | 5.96 | 2.27 |

| 308.2 | 5.96 | 7.60 |

Source: Adapted from a kinetic study on cyclopentene hydration.[7]

Experimental Protocols

The following is a representative protocol for the acid-catalyzed hydration of an alkene, adapted for this compound.

Objective: To synthesize a mixture of 1-ethylcyclopentanol and 1-methylcyclohexanol via the acid-catalyzed hydration of this compound.

Materials:

-

This compound (96 g, 1.0 mol)

-

Deionized water (250 mL)

-

Concentrated sulfuric acid (98%, 25 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, cautiously add 25 mL of concentrated sulfuric acid to 250 mL of deionized water while cooling the flask in an ice bath.

-

Addition of Alkene: Once the acid solution has cooled to room temperature, add 96 g (1.0 mol) of this compound to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours to ensure the reaction goes to completion.

-

Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product mixture by fractional distillation to separate the different alcohol isomers.

-

Characterization: Characterize the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and confirm the identity of the isomers via NMR and IR spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of products.

Conclusion

The acid-catalyzed hydration of this compound is a mechanistically insightful reaction that prominently features a carbocation rearrangement through ring expansion. This energetically driven process leads to the formation of a more stable six-membered ring structure, making 1-methylcyclohexanol the anticipated major product. The formation of the unrearranged product, 1-ethylcyclopentanol, is expected to be a minor pathway. This guide provides the foundational chemical principles, a procedural framework, and the necessary data for understanding and performing this classic organic transformation. Further research to quantify the product distribution and reaction kinetics would be a valuable addition to the literature.

References

- 1. homework.study.com [homework.study.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 1462-96-0: 1-Ethylcyclopentanol | CymitQuimica [cymitquimica.com]

- 7. scispace.com [scispace.com]

In-Depth Technical Guide to Carbocation Rearrangement in Vinylcyclopentane Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing carbocation rearrangements in reactions involving vinylcyclopentane and its derivatives. Understanding these complex mechanistic pathways is crucial for predicting product distributions, optimizing reaction conditions, and designing novel synthetic routes in drug development and other chemical sciences. This document summarizes key reaction types, presents available data on product formation, and outlines relevant experimental considerations.

Introduction: The Driving Forces of Rearrangement

This compound systems are classic substrates for studying carbocation-mediated reactions. The initial electrophilic attack on the vinyl group generates a secondary carbocation adjacent to the cyclopentyl ring. This intermediate is often unstable and prone to rearrangement to achieve a more stable electronic configuration. The two primary driving forces for these rearrangements are:

-

Formation of a More Stable Carbocation: The initial secondary carbocation can rearrange to a more substituted and electronically stabilized tertiary carbocation.

-

Relief of Ring Strain: The five-membered cyclopentane ring can undergo expansion to a six-membered cyclohexane ring, which has lower inherent ring strain.

These competing factors—electronic stabilization and steric relief—dictate the complex product mixtures often observed in these reactions.

Key Reaction Pathways and Mechanistic Insights

Two principal carbocation rearrangement pathways dominate the reactivity of this compound in acidic media: the 1,2-hydride shift and the ring-expanding 1,2-alkyl shift. These pathways are often in competition, leading to a mixture of products.

Acid-Catalyzed Hydration of this compound

The acid-catalyzed hydration of this compound serves as a foundational example of these competing rearrangements. The reaction is initiated by the protonation of the vinyl double bond, leading to a secondary carbocation. This intermediate can then follow two distinct pathways:

-

Pathway A: 1,2-Hydride Shift: A hydrogen atom from the cyclopentane ring migrates with its bonding electrons to the adjacent carbocation center. This results in the formation of a more stable tertiary carbocation. Subsequent nucleophilic attack by water and deprotonation yields 1-ethylcyclopentanol.

-

Pathway B: Ring Expansion (1,2-Alkyl Shift): A carbon-carbon bond of the cyclopentane ring migrates, leading to the expansion of the five-membered ring into a more stable six-membered ring. This forms a tertiary carbocation on the newly formed cyclohexane ring. Nucleophilic attack by water and deprotonation then produces 1-methylcyclohexanol.

It is also possible for the initial secondary carbocation to be trapped by water without rearrangement, leading to the formation of 1-cyclopentylethanol, though this is generally a minor product due to the instability of the secondary carbocation.

The following diagram illustrates these competing mechanistic pathways:

While the exact product distribution is dependent on specific reaction conditions, it has been noted that the acid-catalyzed hydration of this compound can lead to the formation of three constitutional isomers: 1-cyclopentylethanol, 1-ethylcyclopentanol, and 1-methylcyclohexanol.

Table 1: Products of Acid-Catalyzed Hydration of this compound

| Product Name | Rearrangement Pathway |

| 1-Cyclopentylethanol | No Rearrangement (minor) |

| 1-Ethylcyclopentanol | 1,2-Hydride Shift |

| 1-Methylcyclohexanol | Ring Expansion (1,2-Alkyl Shift) |

Reaction of 1-Methyl-1-vinylcyclopentane with HCl

The reaction of 1-methyl-1-vinylcyclopentane with hydrochloric acid provides a clear example where ring expansion is the dominant pathway.[1][2][3] Protonation of the vinyl group leads to a tertiary carbocation, which is relatively stable. However, the significant energy gain from relieving the ring strain of the cyclopentane ring drives the rearrangement. A 1,2-alkyl shift occurs, expanding the ring to form a more stable tertiary carbocation on a cyclohexane ring. Subsequent attack by the chloride ion yields 1-chloro-1,2-dimethylcyclohexane as the major product.[1][3]

The logical workflow for this reaction is as follows:

Experimental Protocols

Detailed and reproducible experimental protocols for the reactions of this compound are not extensively reported in readily accessible literature. However, a general procedure for the acid-catalyzed hydration of an alkene can be adapted for this compound. The following is a representative, hypothetical protocol based on standard laboratory practices for such reactions.

Hypothetical Protocol for the Acid-Catalyzed Hydration of this compound

Objective: To synthesize a mixture of isomeric alcohols from this compound via acid-catalyzed hydration and to analyze the product distribution.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water. Carefully add 5 mL of concentrated sulfuric acid to the water while cooling the flask in an ice bath.

-

Addition of Alkene: To the cooled aqueous acid solution, add 5.0 g of this compound.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 50°C with stirring. Maintain this temperature for 4 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Neutralization: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by deionized water (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analysis: Analyze the resulting oil by GC-MS to identify the products and determine their relative ratios.

Expected Outcome: The GC-MS analysis is expected to show the presence of three main products: 1-cyclopentylethanol, 1-ethylcyclopentanol, and 1-methylcyclohexanol. The relative peak areas can be used to estimate the product distribution.

Data Presentation

Quantitative data on the product distribution of this compound rearrangements is sparse in the reviewed literature. The following table represents a qualitative summary of the expected major and minor products based on established mechanistic principles.

Table 2: Qualitative Product Distribution in this compound Reactions

| Reactant | Reagent | Major Product(s) | Minor Product(s) |

| This compound | H₃O⁺ | 1-Ethylcyclopentanol, 1-Methylcyclohexanol | 1-Cyclopentylethanol |

| 1-Methyl-1-vinylcyclopentane | HCl | 1-Chloro-1,2-dimethylcyclohexane | - |

Conclusion

The reactions of this compound and its derivatives provide excellent examples of competing carbocation rearrangement pathways. The interplay between the formation of more stable carbocations and the relief of ring strain dictates the product distribution. While qualitative understanding of these reactions is well-established, there is a need for more detailed quantitative studies to fully elucidate the factors controlling the selectivity of these rearrangements. The experimental protocol outlined in this guide provides a framework for such investigations, which are essential for the rational design and control of chemical syntheses involving these versatile intermediates. For professionals in drug development, a thorough grasp of these potential rearrangements is critical to avoid the formation of unexpected and potentially undesirable byproducts.

References

An In-depth Technical Guide on the Electronic and Structural Properties of Vinylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylcyclopentane, a cycloalkane derivative with the chemical formula C₇H₁₂, presents a compelling case study in the interplay of electronic and structural properties within alicyclic systems. The presence of the vinyl substituent introduces electronic effects that influence the conformational landscape of the flexible five-membered ring. A thorough understanding of these properties is crucial for applications in organic synthesis, polymer chemistry, and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic and structural characteristics of this compound, supported by spectroscopic data and computational insights.

Molecular Structure and Conformational Analysis

The structure of this compound is characterized by a five-membered cyclopentane ring attached to a vinyl group. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms. The vinyl substituent can occupy either an axial or an equatorial position in these conformers, leading to a set of possible structures with varying energies.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in determining the relative energies and geometric parameters of these conformers. While specific experimental data on the conformational energies of this compound is scarce, analogies can be drawn from studies on cyclopentane and its derivatives. For cyclopentane itself, the energy difference between the envelope and twist conformations is very small, leading to a low barrier for interconversion through a process known as pseudorotation. The vinyl group's presence is expected to influence the potential energy surface of this pseudorotation.

Structural Parameters

Table 1: Calculated Structural Parameters of this compound (Equatorial Conformer)

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C=C | 1.338 | Angle | C-C=C | 125.8 |

| C-C (vinyl) | 1.512 | H-C=C | 121.5 | ||

| C-C (ring avg.) | 1.545 | C-C-C (ring avg.) | 104.5 | ||

| C-H (vinyl avg.) | 1.087 | H-C-H (ring avg.) | 108.9 | ||

| C-H (ring avg.) | 1.101 | Dihedral Angle | H-C-C=C | 180 (anti) / 0 (syn) |

Note: These are representative values obtained from DFT calculations (B3LYP/6-31G level of theory) and may vary with the computational method and basis set used.*

Electronic Properties and Spectroscopic Data

The electronic properties of this compound are primarily governed by the σ-bonds of the cyclopentane ring and the π-system of the vinyl group. Spectroscopic techniques provide experimental insight into these properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of the nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| =CH₂ | 4.85 - 5.05 | ~114 |

| -CH= | 5.70 - 5.90 | ~142 |

| Cyclopentyl-CH | 2.20 - 2.40 | ~45 |

| Cyclopentyl-CH₂ (α) | 1.60 - 1.80 | ~32 |

| Cyclopentyl-CH₂ (β) | 1.40 - 1.60 | ~25 |

Note: Predicted values are based on empirical rules and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[3][4]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The C=C stretching vibration of the vinyl group is a characteristic feature in the spectra. The C-H stretching and bending vibrations of both the vinyl and cyclopentyl moieties also provide valuable structural information.

Table 3: Key Vibrational Frequencies of this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| C-H stretch (sp²) | Vinyl | 3010 - 3095 |

| C-H stretch (sp³) | Cyclopentyl | 2850 - 2960 |

| C=C stretch | Vinyl | 1640 - 1680 |

| CH₂ scissoring | Cyclopentyl | 1445 - 1465 |

| C-H bend (out-of-plane) | Vinyl | 910 - 990 |

Note: These are general ranges and specific peak positions can be influenced by the molecular conformation and environment.[5][6]

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid, volatile)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Cotton or glass wool

-

NMR spectrometer

Procedure:

-

Sample Preparation: a. Place a small plug of cotton or glass wool into a Pasteur pipette. b. In a clean, dry vial, add approximately 5-10 mg of this compound. c. Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample. d. Filter the solution through the prepared Pasteur pipette directly into the NMR tube to a height of about 4-5 cm.[7] e. Cap the NMR tube securely to prevent evaporation of the volatile sample.[8]

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Insert the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: a. Acquire the ¹H NMR spectrum using standard acquisition parameters. b. Acquire the ¹³C NMR spectrum, typically with proton decoupling. c. Process the acquired data (Fourier transform, phase correction, and baseline correction).

Gas-Phase Infrared Spectroscopy of this compound

Objective: To obtain the gas-phase infrared spectrum of this compound.

Materials:

-

This compound (liquid, volatile)

-

FTIR spectrometer

-

Gas cell (e.g., 10 cm path length) with IR-transparent windows (e.g., KBr or NaCl)

-

Vacuum line

-

Sample vial with a septum

Procedure:

-

Sample Introduction: a. Ensure the gas cell is clean and dry. b. Evacuate the gas cell using the vacuum line. c. Isolate the cell from the vacuum pump. d. Gently warm a small amount of liquid this compound in the sample vial to increase its vapor pressure. e. Using a gas-tight syringe, withdraw a small amount of this compound vapor from the headspace of the vial. f. Inject the vapor into the gas cell through the septum inlet. Monitor the pressure inside the cell if a manometer is available.[9]

-

Instrument Setup: a. Place the gas cell in the sample compartment of the FTIR spectrometer. b. Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Data Acquisition: a. Collect a background spectrum with the evacuated gas cell in the beam path. b. Collect the sample spectrum with the this compound vapor in the gas cell. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[10]

Conclusion

This technical guide has summarized the key electronic and structural properties of this compound. The conformational flexibility of the cyclopentane ring, influenced by the electronic nature of the vinyl substituent, results in a complex potential energy surface with multiple low-energy conformers. Spectroscopic techniques such as NMR and IR provide characteristic fingerprints that are invaluable for the identification and structural analysis of this molecule. The provided experimental protocols offer a foundation for researchers to obtain high-quality data for their specific applications. Further experimental and computational studies are encouraged to refine the quantitative data presented and to further elucidate the intricate structure-property relationships in this and related alicyclic systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound [webbook.nist.gov]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Submicro scale NMR sample preparation for volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Solubility Profile of Vinylcyclopentane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of vinylcyclopentane in a range of common organic solvents. Due to the absence of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine precise quantitative values.

Executive Summary

This compound is a nonpolar hydrocarbon. Its solubility is governed by the principle of "like dissolves like," indicating high solubility in nonpolar solvents and lower, though often substantial, solubility in polar solvents. This guide offers a qualitative assessment of its solubility in ethanol, acetone, diethyl ether, toluene, hexane, and ethyl acetate. For applications requiring precise solubility data, detailed experimental methodologies are provided herein.

Predicted Solubility of this compound

The solubility of this compound is predicted based on the polarity of the selected common organic solvents. As a nonpolar compound, it is expected to be highly soluble in nonpolar solvents and less so in polar solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Miscible | As a nonpolar aliphatic hydrocarbon, hexane shares very similar intermolecular (London dispersion) forces with this compound, leading to complete miscibility.[1][2] |

| Toluene | Nonpolar (Aromatic) | Miscible | Toluene is a nonpolar aromatic hydrocarbon that is an excellent solvent for other nonpolar compounds due to similar dispersion forces.[3][4] |

| Diethyl Ether | Nonpolar | Miscible | Diethyl ether is a common nonpolar solvent that readily dissolves other nonpolar molecules like hydrocarbons.[1] |

| Ethyl Acetate | Polar Aprotic | Soluble / Miscible | Ethyl acetate is a versatile solvent with moderate polarity, capable of dissolving a wide range of both polar and nonpolar compounds. It is miscible with many hydrocarbons.[5][6] |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent. While it can dissolve hydrocarbons, its polarity may prevent complete miscibility in all proportions.[7][8] |

| Ethanol | Polar Protic | Soluble | Ethanol possesses both a polar hydroxyl group and a nonpolar ethyl group. It is miscible with many organic solvents, but its miscibility with alkanes is limited. This compound (a C7 hydrocarbon) is expected to be soluble, but may not be completely miscible.[9][10] |

Experimental Determination of Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Materials and Equipment

-

Analyte: this compound (purity ≥ 99%)

-

Solvents: Ethanol, Acetone, Diethyl Ether, Toluene, Hexane, Ethyl Acetate (analytical grade or higher)

-

Equipment:

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Vortex mixer

-

Centrifuge

-

Protocol for Determining Solubility by Isothermal Saturation

This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

-

Preparation of Solvent: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to several glass vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Gentle agitation should be maintained.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved this compound to settle or form a distinct layer. If necessary, centrifuge the vials at the controlled temperature to facilitate phase separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a micropipette. Be cautious not to disturb the undissolved this compound.

-

Dilution: Accurately dilute the collected aliquot with a known volume of a suitable solvent (one in which both this compound and the initial solvent are fully miscible, e.g., hexane) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate quantitative method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Logical Workflow for Solvent Selection

The following diagram illustrates a general workflow for assessing the compatibility and solubility of a compound in various solvents.

Caption: Logical workflow for solvent selection and solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Toluene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ethyl acetate [greenchemintl.com]

- 7. quora.com [quora.com]

- 8. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethanol - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

The Genesis of a Cycloalkene: An In-depth Technical Guide to the Discovery and Historical Synthesis of Vinylcyclopentane